5-Hexenylboronic acid
Overview
Description
5-Hexenylboronic acid: is an organoboron compound with the molecular formula C6H13BO2 . It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a hexenyl chain. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity .
Mechanism of Action
Target of Action
5-Hexenylboronic acid is a type of boronic acid, which is known to interact with diol and polyol motifs present in various biological molecules . .
Mode of Action
Boronic acids, including this compound, can form reversible covalent bonds with 1,2- and 1,3-diols . This allows them to interact with various biological molecules that contain these motifs, such as saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond-forming reactions .
Pharmacokinetics
It is known that the compound is a solid with a melting point of 67-73 °c .
Result of Action
Boronic acids are known to interact with various biological molecules, potentially affecting their function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, boronic esters, which this compound can form, are sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack .
Biochemical Analysis
Biochemical Properties
5-Hexenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are known for their ability to interact with diols and other molecules containing hydroxyl groups. The compound interacts with enzymes, proteins, and other biomolecules through the formation of reversible covalent bonds. This interaction is crucial in various biochemical processes, including enzyme inhibition and the regulation of metabolic pathways .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For example, it can modulate the activity of kinases and phosphatases, which are essential for cell signaling and regulation . Additionally, this compound can impact gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the compound can inhibit the activity of proteases by binding to their active sites, preventing substrate access . Additionally, this compound can activate certain enzymes by stabilizing their active conformations . These molecular interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . By modulating these pathways, this compound can affect energy production, biosynthesis, and overall cellular metabolism . These interactions are crucial for understanding the compound’s role in metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within cells, affecting its availability and activity . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexenylboronic acid can be synthesized through various methods, including the hydroboration of hex-5-en-1-ene followed by oxidation. One common method involves the reaction of hex-5-en-1-ene with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized using hydrogen peroxide (H2O2) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Hexenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide.
Substitution: Reaction with electrophiles to form substituted boronic acid derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl products.
Oxidation: Formation of hexenol or hexenal derivatives.
Substitution: Formation of various substituted boronic acids.
Scientific Research Applications
Chemistry: 5-Hexenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs and enzyme inhibitors. Its ability to form reversible covalent bonds with biological molecules makes it a valuable tool in drug discovery and development .
Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various industrial applications .
Comparison with Similar Compounds
- But-3-enylboronic acid
- 3-Methyl-2-buten-2-ylboronic acid
- Cyclopenten-1-ylboronic acid
- Trans-1-Propen-1-ylboronic acid
- Vinylboronic acid pinacol ester
- Phenethylboronic acid
- Allylboronic acid pinacol ester
- Butylboronic acid
- Trans-1-Propenylboronic acid pinacol ester
Comparison: 5-Hexenylboronic acid is unique due to its hexenyl chain, which provides additional reactivity and versatility compared to shorter or cyclic boronic acids. This extended chain allows for more complex molecular interactions and applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
hex-5-enylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h2,8-9H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKAWIGNACKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674704 | |
Record name | Hex-5-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-16-9 | |
Record name | Hex-5-en-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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